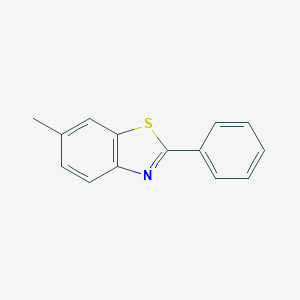

6-Methyl-2-phenyl-1,3-benzothiazole

Vue d'ensemble

Description

6-Methyl-2-phenyl-1,3-benzothiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methyl group at the 6th position and a phenyl group at the 2nd position. Benzothiazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, materials science, and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Methyl-2-phenyl-1,3-benzothiazole can be synthesized through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another approach is the cyclization of N-(2-halophenyl)thioureas or N-(2-halophenyl)thioamides through a base-promoted intramolecular C-S bond coupling reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using microwave irradiation or one-pot multicomponent reactions. These methods offer advantages such as higher yields, shorter reaction times, and reduced environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-2-phenyl-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazoles .

Applications De Recherche Scientifique

Medicinal Chemistry

6-Methyl-2-phenyl-1,3-benzothiazole exhibits promising biological activities, making it a candidate for drug development:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various microorganisms by disrupting cell membrane integrity, leading to cell death. This mechanism has been particularly noted in studies targeting drug-resistant strains of bacteria .

- Anticancer Properties : Research indicates that this compound inhibits specific enzymes and signaling pathways crucial for cancer cell proliferation. For instance, its derivatives have shown enhanced activity against cancer cell lines compared to standard treatments .

- Anti-tubercular Activity : Recent studies have highlighted the efficacy of benzothiazole derivatives in combating Mycobacterium tuberculosis. Compounds synthesized from this compound have shown better inhibitory concentrations compared to traditional drugs like isoniazid (INH), indicating potential for treating multi-drug resistant tuberculosis (MDR-TB) .

Materials Science

In materials science, this compound is utilized in the production of:

- Dyes and Pigments : Its chemical structure allows it to function effectively as a dye precursor.

- Rubber Accelerators : The compound acts as an accelerator in rubber production, enhancing the vulcanization process.

- Electroluminescent Devices : It serves as a component in organic light-emitting diodes (OLEDs), contributing to their efficiency and stability.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzothiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds derived from this compound exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics. This suggests a strong potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anti-Tubercular Activity

Research focusing on anti-tubercular activity revealed that certain derivatives of this compound displayed superior activity against M. tuberculosis compared to standard treatments. Compounds were assessed for their MIC values using the L–J agar method.

Mécanisme D'action

The mechanism of action of 6-Methyl-2-phenyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death. In anticancer applications, it inhibits specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Phenylbenzothiazole

- 6-Methylbenzothiazole

- 2-(4-Chlorophenyl)benzothiazole

- 2-(2-Hydroxyphenyl)benzothiazole

Uniqueness

6-Methyl-2-phenyl-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6th position and the phenyl group at the 2nd position enhances its stability and reactivity compared to other benzothiazole derivatives .

Activité Biologique

6-Methyl-2-phenyl-1,3-benzothiazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and potential neuroprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a benzothiazole ring system with a methyl group and a phenyl substituent. This specific substitution pattern contributes to its unique chemical and biological properties, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. For instance:

- A study synthesized various benzothiazole derivatives and evaluated their activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The findings revealed that certain derivatives showed superior antimicrobial activity compared to standard antibiotics like ciprofloxacin and amphotericin B .

| Compound | Microorganism | Activity Level |

|---|---|---|

| This compound | S. aureus | Significant |

| E. coli | Moderate | |

| C. albicans | High |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- A recent study highlighted the synthesis of novel benzothiazole compounds, demonstrating that certain derivatives significantly inhibited the proliferation of cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The mechanism involved the induction of apoptosis and cell cycle arrest at micromolar concentrations .

| Cell Line | Inhibition (%) at 4 µM | Mechanism |

|---|---|---|

| A431 | 70 | Apoptosis induction |

| A549 | 65 | Cell cycle arrest |

| H1299 | 60 | AKT/ERK pathway inhibition |

3. Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have also been documented:

- In a study evaluating various compounds for their anti-inflammatory properties, some derivatives exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that these compounds could serve as potential therapeutic agents in inflammatory diseases .

4. Neuroprotective Effects

Although less explored than other activities, preliminary studies indicate potential neuroprotective effects:

- Research into benzothiazole derivatives has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative disorders where inflammation plays a critical role .

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

A study conducted on the compound's efficacy against various cancer cell lines revealed that at concentrations of 1 to 4 µM, this compound significantly inhibited cell migration and reduced inflammatory cytokine levels .

Case Study 2: Antimicrobial Testing

In antimicrobial assays, the compound was tested against multiple strains of bacteria and fungi. The results indicated that it possessed strong inhibitory effects on pathogenic microorganisms, comparable to established antibiotics .

Propriétés

IUPAC Name |

6-methyl-2-phenyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXGMQKTMUWZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10205-58-0 | |

| Record name | 6-Methyl-2-phenylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10205-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-METHYL-2-PHENYLBENZOTHIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.